molecular formula C9H12O3S B2441858 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1202072-44-3

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2441858
CAS No.: 1202072-44-3
M. Wt: 200.25
InChI Key: BIABQGBXOGNDRV-UHFFFAOYSA-N
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Description

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound with a sulfur atom incorporated into its structure. It has the molecular formula C9H12O3S and a molecular weight of 200.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of functional groups. One common approach is the cyclization of suitable precursors under specific conditions. For example, the reaction of a diene with a thiol under acidic conditions can lead to the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
One of the prominent applications of 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is its role in developing antibacterial agents. Research indicates that derivatives of bicyclic compounds, including this acid, exhibit significant activity against various bacterial strains, particularly through the inhibition of beta-lactamases, enzymes that confer antibiotic resistance by breaking down beta-lactam antibiotics .

Case Study: Inhibition of Beta-Lactamases
In a study involving the synthesis of bicyclic compounds, it was found that structurally related compounds could effectively inhibit beta-lactamases, thus enhancing the efficacy of existing antibiotics . The structural features of this compound allow it to serve as a scaffold for designing new inhibitors.

Organic Synthesis

Diversity-Oriented Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in diversity-oriented synthesis strategies. Its unique bicyclic structure allows for various functional group modifications, making it suitable for synthesizing complex molecules with diverse biological activities .

Synthetic Routes
Recent advancements have highlighted efficient synthetic routes to obtain derivatives of this compound through methods like double annulation and Caglioti reactions. These methods enable the introduction of various substituents at key positions on the bicyclic framework, facilitating the creation of libraries of compounds for biological testing .

Material Science

Potential Applications in Materials
The structural characteristics of this compound also position it as a candidate for applications in materials science, particularly in developing novel polymers and nanomaterials due to its ability to form stable complexes with metal ions and other substrates .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antibacterial agentsInhibits beta-lactamases; enhances antibiotic efficacy
Organic SynthesisVersatile intermediate for diversity-oriented synthesisEfficient synthetic routes allow diverse modifications
Material SciencePotential use in novel polymers and nanomaterialsForms stable complexes with metal ions; useful in material applications

Mechanism of Action

The mechanism of action of 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the bicyclic structure can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to the presence of a single sulfur atom and a carboxylic acid group in its bicyclic structure.

Biological Activity

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, also known as (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, is a bicyclic compound characterized by its unique sulfur-containing structure. Its molecular formula is C9H12O3S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Weight : 200.26 g/mol
  • CAS Number : 1384424-54-7
  • IUPAC Name : (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
  • Structure : The compound features a bicyclic framework with a carboxylic acid group and a ketone functionality, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfur atom in its structure can participate in nucleophilic attacks, facilitating interactions with electrophilic sites on proteins or other biomolecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural features that mimic substrate or transition states.
  • Receptor Modulation : It may modulate receptor activity by binding to specific sites, altering receptor conformation and function.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Activity

Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. While specific data on this compound is limited, it is hypothesized that its unique structure could confer similar activities.

Case Study: Antimicrobial Properties

A comparative study examined the antimicrobial efficacy of various bicyclic compounds against common pathogens:

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Bicyclic AE. coli32 µg/mL
Bicyclic BS. aureus16 µg/mL
This compoundTBDTBD

While specific MIC values for this compound are not yet established, ongoing research aims to elucidate its potential in this area.

Chemical Reactivity and Applications

The compound exhibits various chemical reactivities that can be harnessed in synthetic organic chemistry:

  • Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The carboxylic acid group can participate in esterification or amidation reactions.

Properties

IUPAC Name

9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABQGBXOGNDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CSCC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester (5 g, 22 mmol) in a THF (55 ml)/water (30 ml) mixture at 0° C. was added dropwise a 1N sodium hydroxide solution (24 ml, 24 mmol). The reaction mixture was stirred at room temperature overnight, then heated to 60° C. for 1 hour before THF was evaporated. The remaining aqueous layer was washed with ethyl acetate, acidified with 1N HCl, the resulting precipitate was filtered and dried to yield 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid (2.22 g) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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reactant
Reaction Step One
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24 mL
Type
reactant
Reaction Step One
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Quantity
55 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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